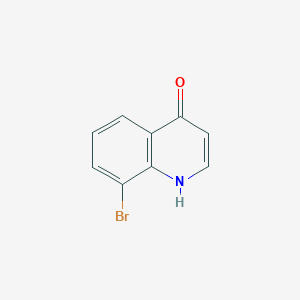

8-Bromoquinolin-4(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Bromoquinolin 4 1h One and Its Derivatives

Strategic Approaches to the Quinolin-4(1H)-one Core

The synthesis of the quinolin-4(1H)-one core can be achieved through both classical and modern synthetic strategies. These methods offer different advantages in terms of substrate scope, reaction conditions, and efficiency.

Classical Cyclization Reactions in Quinolone Synthesis

Two of the most historically significant methods for the synthesis of quinolin-4(1H)-ones are the Conrad-Limpach and the Gould-Jacobs reactions. These methods rely on the cyclization of aniline (B41778) precursors.

The Conrad-Limpach synthesis , first reported in 1887, involves the reaction of an aniline with a β-ketoester. The initial condensation is typically followed by a thermal cyclization at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. wikipedia.org The reaction conditions are often harsh, which can limit the scope of compatible functional groups. rsc.org

One-Pot and Multi-Component Reaction Protocols

To overcome the limitations of classical methods, significant research has been directed towards the development of more efficient one-pot and multi-component reactions (MCRs). These strategies allow for the construction of complex quinolin-4(1H)-one derivatives in a single synthetic operation, often under milder conditions. organic-chemistry.orgnih.govnih.gov

One-pot syntheses can involve sequential reactions where intermediates are not isolated. For instance, a palladium-catalyzed intramolecular N-arylation following a Michael addition-elimination sequence has been developed for the synthesis of quinolin-4(1H)-one derivatives from (Z)-β-chlorovinyl aromatic ketones and amines. researchgate.net This approach offers good to excellent yields and tolerates a variety of functional groups. researchgate.net

Multi-component reactions, where three or more reactants are combined in a single step, offer a high degree of atom economy and molecular diversity. nih.gov Various MCRs have been developed for the synthesis of highly substituted quinoline (B57606) and tetrahydroquinoline derivatives. nih.govrsc.org For example, the Hantzsch condensation can be employed in a one-pot fashion to produce polyhydroquinoline derivatives.

Below is a table summarizing examples of one-pot and multi-component reactions for the synthesis of substituted quinolin-4(1H)-one derivatives.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) |

| (Z)-β-chlorovinyl aromatic ketones, Amines | Pd(OAc)₂, DavePhos, K₂CO₃/t-BuOK | Substituted quinolin-4(1H)-ones | Good to excellent |

| 2-Aminoaryl ketones, Alkynes, Carbon Monoxide | PdCl₂(PPh₃)₂ | 2,3-Disubstituted quinolin-4(1H)-ones | Moderate to good |

| Anilines, Aldehydes, Alkynes | Copper iodide | Polysubstituted quinolines | Good |

| Aromatic amine, Aldehyde, Pyruvic acid (Doebner reaction) | - | Quinoline-4-carboxylic acids | Variable |

| Aldehyde, β-keto ester (2 equiv.), Ammonia (Hantzsch synthesis) | - | Dihydropyridine derivatives (related core) | Good |

Regioselective Bromination Strategies for Quinolin-4(1H)-one Systems

The introduction of a bromine atom at the C-8 position of the quinolin-4(1H)-one ring is a crucial step for accessing a wide range of derivatives through subsequent functionalization. This can be achieved either by direct bromination of the pre-formed quinolone core or by utilizing a precursor that already contains the bromine atom at the desired position.

Direct Bromination Methods at the C-8 Position

The direct and regioselective bromination of the quinolin-4(1H)-one core at the C-8 position can be challenging due to the presence of multiple reactive sites. The electron-donating nature of the hydroxyl/amino group in the tautomeric forms can direct electrophilic substitution to other positions, such as C-3, C-5, or C-7. nih.govacgpubs.org

Studies on the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, have shown that bromination often occurs at the C-5 and C-7 positions. rsc.org However, careful control of reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or molecular bromine), solvent, and temperature, can influence the regioselectivity. nih.gov While direct C-8 bromination of the parent quinolin-4(1H)-one is not widely reported, iridium-catalyzed C-H borylation at the C-8 position followed by subsequent halogenation presents a potential modern alternative for achieving this transformation.

Synthesis of 8-Bromoquinolin-4(1H)-one Precursors

A more common and often more regioselective approach to the synthesis of this compound involves the use of a precursor that is already brominated at the desired position. A key starting material for this strategy is 2-bromoaniline (B46623).

A general and efficient method for the synthesis of 8-bromoquinoline (B100496) involves the Skraup synthesis, where 2-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent. A variation of this involves the reaction of 2-bromoaniline with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid, followed by neutralization. researchgate.net Once 8-bromoquinoline is obtained, it can be converted to this compound through oxidation or other functional group manipulations.

Another strategy involves the cyclization of a suitably substituted 2-bromoaniline derivative. For example, a Conrad-Limpach or Gould-Jacobs reaction with 2-bromoaniline and an appropriate β-ketoester or malonate derivative, respectively, would lead to the direct formation of the this compound core.

Palladium-Catalyzed Cross-Coupling and Functionalization Techniques

The bromine atom at the C-8 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse molecular architectures. wikipedia.org These reactions are fundamental in modern organic synthesis due to their high efficiency, functional group tolerance, and predictable reactivity. researchgate.netnih.gov

Prominent examples of such transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of the this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl groups at the C-8 position.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of 8-aminoquinolin-4(1H)-one derivatives.

The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond by reacting the this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.org This reaction is invaluable for the synthesis of 8-alkynylquinolin-4(1H)-one derivatives.

The following table provides a representative overview of the types of palladium-catalyzed cross-coupling reactions that can be applied to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃) | 8-Aryl/heteroaryl-quinolin-4(1H)-one |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | 8-(Amino)-quinolin-4(1H)-one |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 8-Alkynyl-quinolin-4(1H)-one |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) | 8-Alkenyl-quinolin-4(1H)-one |

Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide, widely employed for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing biaryl compounds, conjugated systems of alkenes, and styrenes under basic conditions. libretexts.org The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the Suzuki-Miyaura coupling provides a powerful tool for introducing aryl or vinyl substituents at the 8-position. The reactivity of the aryl halide partner is a crucial factor, with the general trend being I > Br > Cl. This allows for selective reactions when multiple different halogen substituents are present on the quinoline scaffold. wikipedia.org

A study on the Suzuki-Miyaura cross-coupling of 4-Chloro-8-tosyloxyquinoline with various arylboronic acids demonstrated that the protective tosyl group remains stable under anhydrous conditions, allowing for the synthesis of 4-aryl-8-hydroxyquinolines after deprotection. researchgate.net While not directly involving this compound, this highlights the utility of the Suzuki-Miyaura reaction on functionalized quinoline systems. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions like protodeboronation. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Quinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-8-tosyloxyquinolines | Good to Excellent | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-phenyl-6H-1,2-oxazines | 77-82 | nih.gov |

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. youtube.com The copper cycle involves the formation of the copper acetylide from the terminal alkyne, facilitated by the amine base. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org

In the context of this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 8-position. This functionalization is significant for creating precursors for more complex molecular architectures. The reactivity order of the halide in Sonogashira coupling is similar to that in Suzuki coupling (I > Br > Cl > OTf), allowing for selective functionalization. wikipedia.org For instance, in a molecule containing both bromo and iodo substituents, the iodo group will react preferentially. libretexts.org

Table 2: Sonogashira Coupling of Halogenated Heterocycles

| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 8-bromoguanosine | phenylacetylene | PdCl₂(PPh₃)₂/CuI | 8-(phenylethynyl)guanosine | Not specified | nih.gov |

| 4,5-dibromo-3-phenyl-6H-1,2-oxazine | phenylacetylene | PdCl₂(PPh₃)₂/CuI | 5-bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine | 65 | nih.gov |

| 2-bromo-4-iodo-quinoline | Terminal alkyne | Pd(0)/Cu(I) | 2-bromo-4-alkynyl-quinoline | Not specified | libretexts.org |

Aminocarbonylation Reactions for Amide Linkages

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl or vinyl halides, carbon monoxide, and an amine. organic-chemistry.orgnih.gov This reaction is a type of carbonylation that introduces a carbonyl group and forms a C-N bond in a single step. The reaction conditions, particularly the carbon monoxide pressure and the choice of ligand, can significantly influence the outcome, leading to the formation of either amides or α-ketoamides (glyoxylamides) via single or double carbon monoxide insertion, respectively. nih.gov

For this compound, aminocarbonylation offers a direct route to 8-carboxamido-quinolin-4(1H)-ones. Studies on related haloquinolines have demonstrated the feasibility and selectivity of this transformation. For example, the aminocarbonylation of 6-iodoquinoline (B82116) can be selectively directed towards the formation of quinoline-6-carboxamides by using a bidentate ligand like XantPhos under atmospheric CO pressure. nih.gov Conversely, using a monodentate ligand such as triphenylphosphine (B44618) at higher CO pressures can favor the formation of quinoline-6-glyoxylamides. nih.gov The choice of amine nucleophile also plays a role in the reaction's efficiency and selectivity. mdpi.com

Table 3: Aminocarbonylation of Haloquinolines

| Substrate | Amine | Catalyst/Ligand | CO Pressure | Major Product | Yield (%) | Reference |

| 6-Iodoquinoline | Piperidine | Pd(OAc)₂/XantPhos | 1 bar | Quinoline-6-carboxamide | >95 (selectivity) | nih.gov |

| 6-Iodoquinoline | Piperidine | Pd(OAc)₂/2 PPh₃ | 40 bar | Quinoline-6-glyoxylamide | 82 (selectivity) | nih.gov |

| 1-Iodoisoquinoline (B10073) | Various amines | Pd(OAc)₂/2 PPh₃ | 1 bar | Isoquinoline-1-carboxamides | 77-89 | mdpi.com |

Other Metal-Catalyzed Coupling Reactions in this compound Synthesis

Beyond the Suzuki, Sonogashira, and aminocarbonylation reactions, a variety of other transition metal-catalyzed cross-coupling reactions are applicable for the derivatization of this compound. eie.grustc.edu.cn These reactions provide access to a diverse range of functional groups and molecular scaffolds.

Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ustc.edu.cn

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. ustc.edu.cn

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. ustc.edu.cn

Ullmann Reaction: Traditionally a copper-catalyzed reaction to form biaryl compounds from two aryl halides, modern variations often use palladium or nickel catalysts under milder conditions. ustc.edu.cn

Copper-Catalyzed Couplings: Copper catalysis is also employed in reactions such as the Glaser/Hay coupling for the synthesis of symmetric bisacetylenes from terminal alkynes. ustc.edu.cn

These methodologies collectively offer a versatile toolbox for the synthetic chemist to modify the this compound scaffold, enabling the creation of novel derivatives with potentially interesting chemical and biological properties.

C-H Functionalization Strategies on Quinoline Scaffolds

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. nih.govnih.gov For quinoline scaffolds, transition metal-catalyzed C-H activation allows for the regioselective introduction of various functional groups. nih.govnih.gov

The regioselectivity of C-H functionalization on the quinoline ring is often directed by the coordination of the metal catalyst to the nitrogen atom of the quinoline. The general mechanism involves the coordination of the metal to the quinoline, followed by a C-H activation step to form an organometallic species, which then reacts with a coupling partner. nih.gov

While specific examples of C-H functionalization directly on this compound are not extensively detailed in the provided search results, the principles can be extrapolated from studies on the broader quinoline class. rsc.orgnih.gov For instance, palladium-catalyzed C-H alkenylation of quinoline N-oxides has been reported. nih.gov The presence of the bromo substituent and the oxo group on the this compound scaffold would likely influence the electronic properties and steric environment, thus affecting the regioselectivity and reactivity of C-H functionalization reactions. Further research in this area could unlock novel pathways for the derivatization of this important heterocyclic core.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the context of this compound synthesis and derivatization, this involves the use of more environmentally benign solvents, catalysts, and reaction conditions.

One area of progress is the development of metal-free synthetic routes. For example, a facile functionalization of C(sp³)–H bonds and tandem cyclization to synthesize quinoline derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines has been developed, avoiding the need for transition metals. acs.org

In the realm of metal-catalyzed reactions, efforts are being made to use more sustainable solvents. For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been successfully performed in biomass-derived solvents such as γ-valerolactone (GVL) and ethyl levulinate (EtLev), showing comparable or even better results than in conventional solvents like DMF. mdpi.com

Furthermore, the development of highly efficient and recyclable catalysts is a key aspect of green chemistry. While not specific to this compound, research into heterogeneous catalysts and reactions in aqueous media for cross-coupling reactions is an active area that contributes to more sustainable synthetic practices. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 8 Bromoquinolin 4 1h One

Nucleophilic and Electrophilic Reactivity Profiles of the Quinolin-4(1H)-one System

The 8-bromoquinolin-4(1H)-one scaffold exhibits a dual reactivity profile, a consequence of its ability to exist in tautomeric equilibrium with 8-bromoquinolin-4-ol. wikipedia.org This equilibrium between the keto (amide) and enol (phenol) forms is a crucial determinant of its reaction pathways.

The quinolin-4(1H)-one tautomer possesses distinct nucleophilic and electrophilic centers. The nitrogen atom of the pyridinone ring, bearing a lone pair of electrons, can act as a nucleophile. Conversely, the carbonyl group at the C-4 position renders this carbon atom electrophilic and susceptible to attack by nucleophiles. The pyridinone ring, being part of an aza-heterocyclic system, is generally electron-deficient, which can make the C-2 and C-4 positions potential sites for nucleophilic attack, especially under certain reaction conditions.

In contrast, the carbocyclic (benzene) ring of the quinoline (B57606) system is more electron-rich compared to the pyridinone ring and is therefore more prone to electrophilic aromatic substitution. The directing effects of the existing substituents, namely the bromine atom at C-8 and the fused pyridinone ring, will influence the regioselectivity of such electrophilic attacks.

Reactions Involving the Bromine Moiety at C-8

The bromine atom at the C-8 position is a key functional handle that allows for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the C-8 bromine atom. The feasibility of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of this compound, the electron-withdrawing nature of the fused pyridinone ring can facilitate nucleophilic attack at the C-8 position. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide ion. For instance, treatment of 4-chloro-8-tosyloxyquinoline with various nitrogen and sulfur nucleophiles has been shown to result in the substitution of the chlorine at the C-4 position, demonstrating the susceptibility of the quinoline ring to such reactions. researchgate.net

The carbon-bromine bond at the C-8 position is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to synthesize biaryl compounds.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 °C |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 °C |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-8 position and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org This is a valuable method for the synthesis of arylalkynes.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF or DMF | Room Temp. to 60 °C |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80 °C |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene at the C-8 position. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | DMF or Acetonitrile (B52724) | 80-120 °C |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 100-140 °C |

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, where the C-8 bromine is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 °C |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 °C |

Reactivity at Other Positions of the Quinolin-4(1H)-one Ring

Beyond the C-8 position, other sites on the quinolin-4(1H)-one ring exhibit reactivity, allowing for further functionalization.

The C-3 position of the quinolin-4(1H)-one ring is activated for certain reactions. For instance, halogenation at the C-3 position can be achieved under electrochemical conditions using potassium halides. researchgate.net Furthermore, transition-metal-free C-3 arylation of quinolin-4-ones has been reported using arylhydrazines. nih.gov

The C-6 position, being part of the carbocyclic ring, is susceptible to electrophilic aromatic substitution. The introduction of a fluorine atom at the C-6 position has been a significant modification in the development of quinolone antibiotics, highlighting the accessibility of this position to functionalization. mdpi.com Metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C-5 position has also been demonstrated, suggesting that similar transformations could be envisioned for the C-6 position of this compound under appropriate conditions. rsc.org

The nitrogen atom in the quinolin-4(1H)-one ring is a nucleophilic center and can undergo alkylation and acylation reactions. However, the presence of the tautomeric 4-hydroxyquinoline (B1666331) form introduces the possibility of competing O-alkylation or O-acylation. The regioselectivity of these reactions (N- vs. O-functionalization) is influenced by several factors, including the nature of the electrophile, the base, and the solvent used. In some cases, a mixture of N- and O-alkylated products is obtained. researchgate.netresearchgate.netnih.gov For instance, the alkylation of quinazolin-4-ones, a related heterocyclic system, can be directed towards N-alkylation under specific two-phase conditions. juniperpublishers.com

Photochemical and Thermal Transformations of this compound Derivatives

The stability and transformation pathways of this compound and its derivatives are of considerable interest, particularly concerning their behavior when subjected to light and heat. Research into analogous halogenated quinolone systems provides insights into the potential photochemical and thermal reactivity of this specific compound.

Photochemical Transformations

Derivatives of this compound are recognized for their photolability, a characteristic common to many 8-haloquinolones. Exposure to ultraviolet (UV) radiation can initiate the degradation of these compounds. The primary photochemical event is believed to be the cleavage of the carbon-bromine (C-Br) bond at the 8-position, which is generally the most light-sensitive part of the molecule.

The mechanism of this C-Br bond cleavage can proceed through two principal pathways:

Homolytic Cleavage: Absorption of UV light can lead to the homolytic fission of the C-Br bond, generating a quinolinyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or they can engage in radical-radical coupling reactions.

Heterolytic Cleavage: Alternatively, the C-Br bond can break heterolytically, resulting in the formation of an aryl cation (a quinolinyl cation) and a bromide ion. This pathway is analogous to the photodegradation mechanism proposed for some fluoroquinolones. The resulting aryl cation is a potent electrophile that can react with nucleophiles present in the reaction medium, such as water or alcohols, leading to the formation of hydroxylated or alkoxylated derivatives.

The specific pathway that predominates is dependent on factors such as the solvent polarity and the presence of other functional groups on the quinolone ring. For instance, in polar protic solvents, the heterolytic pathway may be favored.

While detailed studies on the specific photoproducts of this compound are not extensively documented in publicly available literature, based on the reactivity of similar bromo-aromatic compounds, the expected products from its photolysis in a hydrogen-donating solvent would likely include quinolin-4(1H)-one (formed via debromination and hydrogen abstraction) and various solvent adducts.

Table 1: Potential Photochemical Transformation Products of this compound

| Starting Material | Condition | Potential Transformation Pathway | Potential Product(s) |

| This compound | UV Irradiation | Homolytic C-Br bond cleavage followed by hydrogen abstraction | Quinolin-4(1H)-one |

| This compound | UV Irradiation | Heterolytic C-Br bond cleavage in the presence of water | 8-Hydroxyquinolin-4(1H)-one |

Thermal Transformations

Information regarding the specific thermal transformations and rearrangements of this compound is limited in available scientific literature. General chemical principles suggest that at elevated temperatures, the compound would eventually undergo decomposition. One source suggests that 8-bromoquinolin-4-ol is stable at room temperature and does not readily decompose under high temperature, although this does not preclude reactivity at more extreme conditions.

The thermal stability of the molecule is attributed to the robustness of the quinolone aromatic system. However, like many organic molecules, at sufficiently high temperatures, thermal degradation will occur. The likely initial step in the thermal decomposition of this compound would be the cleavage of the weakest bond in the molecule. The C-Br bond is a candidate for initial thermal cleavage, which could lead to debromination and subsequent reactions of the resulting reactive intermediates.

In the absence of specific studies on the thermal rearrangement of this compound, it is difficult to predict specific intramolecular transformation products. Thermal reactions of other substituted quinolines often involve complex rearrangements or cyclizations, but these are highly dependent on the nature and position of the substituents. For this compound, without the presence of suitably positioned reactive functional groups, intramolecular rearrangements under thermal conditions may not be a primary reaction pathway compared to intermolecular reactions or decomposition.

Table 2: General Thermal Behavior of this compound

| Compound | Condition | Observed Behavior | Potential Products of Decomposition |

| This compound | High Temperature | General Decomposition | Complex mixture of smaller molecules, potentially including brominated and non-brominated aromatic fragments. |

Structural Elucidation and Advanced Spectroscopic Investigations of 8 Bromoquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Bromoquinolin-4(1H)-one, a full NMR analysis would be required for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would reveal connectivity between adjacent protons. A predicted analysis would involve assigning signals to the protons on both the benzenoid and pyridinone rings.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | 7.8 - 8.2 | d | ~7-8 |

| H3 | 6.2 - 6.5 | d | ~7-8 |

| H5 | 7.9 - 8.1 | dd | ~8.0, 1.5 |

| H6 | 7.3 - 7.5 | t | ~8.0 |

| H7 | 7.6 - 7.8 | dd | ~8.0, 1.5 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, nine distinct signals would be anticipated, corresponding to each carbon atom in the bicyclic system. The chemical shift of the carbonyl carbon (C4) would be expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 140 - 145 |

| C3 | 110 - 115 |

| C4 | 175 - 180 |

| C4a | 138 - 142 |

| C5 | 125 - 130 |

| C6 | 123 - 128 |

| C7 | 135 - 140 |

| C8 | 115 - 120 |

Two-Dimensional NMR Techniques for Structural Assignment

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would establish proton-proton correlations, while an HSQC spectrum would link each proton to its directly attached carbon atom. Such analyses are crucial for the definitive structural elucidation of complex organic molecules but have not been published for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Characterization of Characteristic Functional Groups

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration of the pyridinone ring would be expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration would likely appear as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings and C=C stretching bands would also be present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Analysis of Vibrational Modes in Solution and Solid State

A comparison of the vibrational spectra of this compound in different states (solution vs. solid) could offer insights into intermolecular interactions, such as hydrogen bonding. In the solid state, strong intermolecular N-H···O=C hydrogen bonds would be expected, which could lead to a shift in the N-H and C=O stretching frequencies compared to a dilute solution in a non-polar solvent. However, such comparative studies are currently absent from the scientific literature for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) is expected to reveal the molecular ion peak and a series of characteristic fragment ions.

The presence of a bromine atom is a key feature in the mass spectrum of this compound. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z) youtube.com.

Initial Ionization: The molecule is ionized to form the molecular ion [C₉H₆BrNO]⁺•.

Loss of CO: A common fragmentation pathway for cyclic ketones is the elimination of a carbon monoxide molecule, which would lead to a fragment ion.

Loss of Br•: Cleavage of the C-Br bond can result in the loss of a bromine radical.

Ring Cleavage: Further fragmentation of the quinoline (B57606) ring system can lead to smaller charged fragments.

The analysis of these fragmentation patterns provides valuable information for confirming the structure of this compound. A hypothetical representation of the primary fragmentation data is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (for 79Br) | m/z (for 81Br) | Neutral Loss |

|---|---|---|---|---|

| [M]⁺• | [C₉H₆BrNO]⁺• | 223 | 225 | - |

| [M-CO]⁺• | [C₈H₆BrN]⁺• | 195 | 197 | CO |

| [M-Br]⁺ | [C₉H₆NO]⁺ | 144 | Br• | |

| [M-CO-HCN]⁺• | [C₇H₅Br]⁺• | 168 | 170 | CO, HCN |

Electronic Spectroscopy: UV-Visible and Photoelectron Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with electromagnetic radiation.

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring system. The conjugation of the aromatic ring and the pyridinone ring dictates the positions of these absorption maxima (λmax). Quinoline derivatives are known to be fluorescent, and their emission properties are sensitive to their molecular structure and environment nih.gov.

While specific experimental spectra for this compound are not available, data from related compounds such as 5,7-dibromo-8-hydroxyquinoline, which exhibits fluorescence between 580 nm and 620 nm, suggest that bromo-substituted quinolones can be emissive researchgate.net. The presence of the carbonyl group and the bromine atom in this compound will influence its absorption and emission properties. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions compared to the more intense π → π* transitions masterorganicchemistry.com.

| Spectroscopic Parameter | Expected Observation for this compound | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λmax) | Multiple bands in the UV-A and UV-B region | π → π* and n → π |

| Molar Absorptivity (ε) | High for π → π; Low for n → π* | - |

| Emission Maximum (λem) | Expected in the visible region | Fluorescence from the lowest singlet excited state |

| Stokes Shift | Difference between λmax (absorption) and λem | - |

The electronic transitions in this compound are influenced by the substituents on the quinoline core. The bromine atom at the 8-position and the carbonyl group at the 4-position play significant roles.

The bromine atom, being an electron-withdrawing group through induction but also having lone pairs that can participate in resonance, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted quinolin-4(1H)-one. Generally, halogen substitution on an aromatic ring leads to a red shift of the π → π* transitions.

The carbonyl group introduces an n → π* transition, which is typically observed at longer wavelengths than the π → π* transitions of the aromatic system masterorganicchemistry.com. The solvent polarity can also affect the positions of these transitions. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift, while π → π* transitions often show a bathochromic shift.

Photoelectron spectroscopy (PES) could provide further information on the electronic structure by measuring the ionization energies of the valence electrons. However, no specific PES studies on this compound have been reported in the literature.

X-ray Crystallographic Analysis of this compound and its Single Crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been specifically reported, the crystal structure of the closely related compound, 4-Bromo-8-methoxyquinoline, provides significant insights nih.gov. In this analogue, the non-hydrogen atoms of the quinoline ring system are essentially co-planar. It is highly probable that this compound also adopts a planar conformation in the solid state, which is characteristic of fused aromatic ring systems. The planarity is crucial for efficient crystal packing.

| Crystallographic Parameter | Expected Value/Observation for this compound (inferred from analogs) |

|---|---|

| Crystal System | Likely to be in a common system like monoclinic or orthorhombic |

| Space Group | Dependent on the packing symmetry |

| Molecular Conformation | The quinolinone ring system is expected to be largely planar |

| Tautomerism | Exists as the 4(1H)-one tautomer in the solid state |

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the crystal packing.

In the crystal structure of 4-Bromo-8-methoxyquinoline, molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains nih.gov. It is plausible that this compound would exhibit similar interactions.

Computational Chemistry and Quantum Mechanical Studies of 8 Bromoquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. For 8-Bromoquinolin-4(1H)-one, DFT calculations are instrumental in elucidating its fundamental characteristics.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netyoutube.com The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

Upon obtaining the optimized geometry, the electronic structure can be analyzed in detail. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For quinolin-4-one derivatives, substituents can influence this energy gap; for instance, a bromine substituent has been shown to increase the reactivity of quinolin-4-one by decreasing the energy gap. scirp.org

Table 1: Representative Calculated Geometrical Parameters for a Quinolin-4(1H)-one Backbone

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O | 1.24 | C2-C3-C4 | 120.5 |

| N1-C2 | 1.38 | C3-C4-C4a | 121.0 |

| C8-Br | 1.90 | C4-C4a-C8a | 118.5 |

| C4-C4a | 1.41 | C8-C8a-N1 | 122.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for quinolinone scaffolds. Actual values for this compound would require specific calculations.

DFT calculations are also invaluable for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared with experimental spectra, can help in the structural elucidation and assignment of signals. The accuracy of these predictions has significantly improved, with mean absolute errors for ¹H shifts often being less than 0.21 ppm. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes of the molecule. For quinoline (B57606) derivatives, distinct bands corresponding to C=O, N-H, and C-Br stretching, as well as aromatic C-C and C-H vibrations, can be predicted and compared with experimental FT-IR data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, typically π → π* and n → π* transitions for quinolinone systems. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Quinolin-4(1H)-one

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ) of H at C5 | 7.8 ppm |

| ¹³C NMR | Chemical Shift (δ) of C4 | 178 ppm |

| IR | C=O Stretching Frequency (ν) | 1650 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax | 330 nm |

Note: These values are representative examples based on computational studies of similar quinolinone structures.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While this compound has a relatively rigid bicyclic core, molecular modeling and dynamics (MD) simulations can provide valuable information about its conformational flexibility, especially if larger substituents were present. MD simulations track the atomic motions of a molecule over time, offering a dynamic perspective on its behavior. tandfonline.comnih.gov These simulations can reveal the accessible conformations of the molecule and the energetic barriers between them. For a molecule like this compound, MD simulations can be particularly useful in studying its interactions with solvent molecules or a biological target, such as an enzyme's active site. The simulations can show how the molecule adapts its conformation upon binding and the stability of the resulting complex. mdpi.com

Quantum Chemical Analysis of Tautomeric Stability and Energy Barriers

This compound can exist in different tautomeric forms, most notably the keto (quinolin-4(1H)-one) and enol (8-bromoquinolin-4-ol) forms. Quantum chemical calculations, particularly DFT, are essential for determining the relative stability of these tautomers. scirp.org By calculating the total electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. For the parent quinolin-4-one, theoretical and experimental studies have shown that the keto form is generally more stable. researchgate.netresearchgate.net The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), is crucial as the relative stability of tautomers can be solvent-dependent. researchgate.net Furthermore, these computational methods can be used to calculate the energy barriers for the interconversion between tautomers, providing insights into the kinetics of the tautomerization process.

Table 3: Representative Relative Energies of Quinolin-4(1H)-one Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Keto form (quinolin-4(1H)-one) | 0.00 | 0.00 |

| Enol form (quinolin-4-ol) | +2.50 | +1.80 |

Note: This table provides hypothetical data to illustrate the typical energy differences found in computational studies of quinolinone tautomerism. The actual values for the 8-bromo derivative may vary.

Reactivity Predictions and Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful toolkit for predicting the reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for electrophilic and nucleophilic attack. scirp.org The distribution of the HOMO often points to regions susceptible to electrophilic attack, while the LUMO distribution highlights areas prone to nucleophilic attack.

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can offer a more quantitative measure of the local reactivity of different atomic sites within the molecule. These descriptors help in predicting the regioselectivity of chemical reactions. For quinolinequinones, which are related structures, their reactivity towards nucleophiles like sulfhydryl groups has been studied, providing a basis for understanding the potential reactivity of this compound. nih.gov Computational methods can also be employed to elucidate reaction mechanisms by mapping the entire potential energy surface of a reaction, identifying transition states, and calculating activation energies.

In Silico Assessment of Pharmaceutical Potential and Binding Interactions

In silico methods are widely used in drug discovery to assess the pharmaceutical potential of compounds like this compound. Molecular docking is a key technique used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or nucleic acid. researchgate.netbenthamdirect.com By simulating the interaction between this compound and the active site of a target, docking studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Following docking, molecular dynamics simulations can be performed to evaluate the stability of the predicted ligand-protein complex over time. nih.gov Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be made based on the molecular structure. These predictions help to assess the drug-likeness of the compound and identify potential liabilities early in the drug development process. benthamdirect.com For quinoline derivatives, in silico studies have been instrumental in exploring their potential as inhibitors for various enzymes. benthamdirect.com

Machine Learning Applications in this compound Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, with significant applications in predicting the properties and activities of novel compounds. doaj.orgnih.gov For a molecule like this compound, ML models can be employed to forecast a variety of endpoints, including biological activity, toxicity, and physicochemical properties, thus accelerating the drug discovery and materials science processes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established machine learning approach in medicinal chemistry. nih.govwikipedia.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For quinoline and quinolone derivatives, numerous QSAR studies have been conducted to predict their efficacy as anticancer, antimicrobial, or antiviral agents. nih.govnih.gov These models utilize molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties.

The development of a QSAR model for a series of compounds including this compound would involve the following steps:

Data Collection: A dataset of quinolinone derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and hydrophobic parameters, are calculated for each molecule in the dataset.

Model Building: Various machine learning algorithms, such as multiple linear regression, support vector machines, or artificial neural networks, are used to build a model that correlates the descriptors with the observed activity. doaj.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of this compound and other novel quinolinone derivatives, prioritizing the synthesis and experimental testing of the most promising candidates.

Beyond QSAR, other machine learning techniques are also applicable. For instance, deep learning models have been used to predict the activity of aminoquinoline drugs with high accuracy. nih.gov Machine learning can also predict reaction outcomes and regioselectivity in the synthesis of quinoline derivatives, aiding in the design of efficient synthetic routes. researchgate.net Furthermore, ML models have been developed to predict the formation of reactive metabolites, such as quinones, during drug metabolism, which is crucial for assessing potential toxicity. nih.gov

The table below provides a hypothetical example of how machine learning could be used to predict the properties of this compound, based on models trained on a dataset of related quinolinones.

| Predicted Property | Predicted Value | Machine Learning Model |

| Anticancer Activity (IC50) | 5.2 µM | Random Forest Regression |

| hERG Inhibition (pIC50) | 4.8 | Gradient Boosting |

| Aqueous Solubility (logS) | -3.5 | Deep Neural Network |

Note: The data in this table is for illustrative purposes to demonstrate the potential applications of machine learning in predicting the properties of this compound.

The integration of machine learning with computational chemistry offers a synergistic approach to the study of this compound. Quantum mechanical calculations can provide highly accurate descriptors for use in ML models, enhancing their predictive power. mdpi.com This combination of in silico techniques allows for a comprehensive and efficient investigation of the chemical and biological properties of novel compounds.

Biological and Medicinal Chemistry Research Applications of 8 Bromoquinolin 4 1h One Analogues

Mechanisms of Biological Action of Quinolone-Based Compounds

Quinolone-based compounds represent a significant class of heterocyclic molecules with a wide array of biological activities. Their mechanisms of action are diverse and largely depend on their specific chemical structures. A primary and extensively studied mechanism, particularly in the context of antibacterial agents, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. Quinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

Beyond their well-established antibacterial effects, quinolone derivatives have been shown to interact with various other cellular targets. Some analogues can intercalate between the base pairs of DNA, disrupting its helical structure and interfering with replication and transcription. Another significant mechanism involves the inhibition of protein kinases, which are crucial enzymes that regulate a multitude of cellular signaling pathways. Furthermore, certain quinolone compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The inhibition of other enzymes, such as telomerase, which is often overactive in cancer cells, has also been reported as a mechanism of action for some quinolone derivatives.

Anticancer Activity Research and Molecular Target Identification

Analogues of 8-bromoquinolin-4(1H)-one have garnered considerable attention in the field of oncology research due to their potential as anticancer agents. The quinolinone scaffold serves as a versatile platform for the development of new therapeutic agents, and the introduction of a bromine atom at the 8-position has been shown to modulate the biological activity of these compounds.

Research in this area has focused on the synthesis and biological evaluation of various derivatives of this compound, with modifications often made at the N1 and C3 positions of the quinolone ring. These studies have revealed that some of these analogues exhibit significant cytotoxic effects against a range of human cancer cell lines. The identification of their molecular targets is a key aspect of this research. One of the primary mechanisms of anticancer activity for these compounds is the inhibition of protein kinases, which play a central role in the growth and proliferation of cancer cells. Additionally, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The generation of reactive oxygen species and the subsequent induction of oxidative stress is another mechanism through which these compounds can exert their anticancer effects.

| Compound/Analogue | Cancer Cell Line | Observed Activity | Molecular Target/Mechanism |

|---|---|---|---|

| Substituted 8-bromo-4-oxoquinoline-3-carboxamides | Various | Cytotoxicity | Potential inhibition of cellular proliferation |

| N-alkylated 8-bromo-4-quinolone derivatives | Various | Antiproliferative effects | Investigation into structure-activity relationships |

Investigation of Antibacterial and Antimicrobial Mechanisms

The quinolone class of compounds is renowned for its antibacterial properties, and analogues of this compound are being investigated for their potential in this domain. The established mechanism of action for antibacterial quinolones involves the targeting of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication. By inhibiting these enzymes, quinolones cause lethal double-strand breaks in the bacterial DNA.

The presence and position of substituents on the quinolone ring can significantly influence the antibacterial spectrum and potency of these compounds. The bromine atom at the 8-position of the this compound scaffold is being studied for its effect on the compound's interaction with bacterial topoisomerases. Structure-activity relationship (SAR) studies are being conducted to design novel derivatives with enhanced activity against both Gram-positive and Gram-negative bacteria, as well as to address the growing problem of antibiotic resistance. In addition to their antibacterial properties, the broader antimicrobial potential of these compounds, including their activity against fungi and other microorganisms, is also a subject of investigation.

Antimalarial and Antiparasitic Potential Studies

The quinoline (B57606) core is a fundamental structural motif in many antimalarial drugs, including the well-known compounds chloroquine (B1663885) and mefloquine. This has spurred research into the antimalarial and broader antiparasitic potential of this compound analogues. A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, which releases toxic heme. To detoxify the heme, the parasite polymerizes it into an insoluble crystalline form called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and the death of the parasite.

Researchers are exploring how modifications to the this compound scaffold can enhance its antimalarial activity, particularly against drug-resistant strains of P. falciparum. Beyond malaria, the potential of these compounds against other parasitic protozoa, such as Leishmania and Trypanosoma, which are responsible for leishmaniasis and trypanosomiasis, respectively, is also being actively investigated.

Antiviral and Anti-HIV Activity Investigations

In the search for new antiviral therapies, a wide range of chemical scaffolds, including quinolinones, are being explored. Analogues of this compound are under investigation for their potential to inhibit the replication of various viruses. The mechanisms of antiviral action for quinolone derivatives can be diverse and are often specific to the particular virus being targeted.

A significant area of this research is focused on their potential as anti-HIV agents. Some quinolone derivatives have demonstrated the ability to inhibit HIV-1 integrase, a crucial enzyme that facilitates the integration of the viral DNA into the host cell's genome. By blocking this essential step in the viral life cycle, these compounds can prevent viral replication. The 4-quinolone core is a recognized structural feature in some known integrase inhibitors, and current research is aimed at understanding how the 8-bromo substituent and other modifications can be optimized to enhance this inhibitory activity.

Neuroprotective and Central Nervous System (CNS) Relevant Activities

The therapeutic potential of quinolone derivatives extends to the central nervous system, with research exploring their possible applications in the treatment of neurodegenerative diseases and other CNS disorders. The neuroprotective effects of this compound analogues are an emerging area of study. One of the proposed mechanisms underlying their potential neuroprotective activity is their ability to act as antioxidants. Oxidative stress is a significant contributor to the pathology of many neurodegenerative conditions, and compounds that can mitigate oxidative damage may offer a therapeutic benefit.

Furthermore, the modulation of neurotransmitter receptors and enzymes within the CNS by quinolone derivatives is being investigated. For instance, their interaction with receptors like the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory, is of particular interest. A key challenge in this area of research is the development of this compound analogues that can effectively cross the blood-brain barrier to reach their targets within the CNS.

Enzyme Inhibition Studies with this compound Derivatives

The this compound scaffold has proven to be a valuable template for the design of inhibitors targeting a diverse range of enzymes. By systematically modifying the substituents on the quinolone ring, researchers can tailor the selectivity and potency of these compounds for specific enzyme targets. These enzyme inhibition studies are crucial for elucidating the therapeutic potential of these derivatives in various disease contexts.

A prominent focus of this research is the inhibition of protein kinases. The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Derivatives of this compound are being synthesized and screened for their ability to selectively inhibit key kinases involved in cancer cell signaling pathways. In addition to protein kinases, topoisomerases are another important class of enzymes targeted by these compounds, not only in bacteria but also in human cancer cells. Human topoisomerase inhibitors are an established class of anticancer drugs, and this compound analogues are being evaluated for their potential in this regard. As previously mentioned, the inhibition of viral enzymes such as HIV-1 integrase is also a key area of investigation in the development of antiviral agents.

| Enzyme Target | Therapeutic Area | Rationale for Inhibition |

|---|---|---|

| DNA Gyrase/Topoisomerase IV | Antibacterial | Inhibition of bacterial DNA replication |

| Protein Kinases | Anticancer | Modulation of dysregulated cell signaling pathways |

| HIV-1 Integrase | Antiviral | Prevention of viral DNA integration into the host genome |

| Topoisomerases (human) | Anticancer | Induction of DNA damage in cancer cells |

DNA Gyrase and Topoisomerase Inhibition Research

Quinolones are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair, making them attractive targets for antimicrobial drug development. mdpi.comnih.gov The mechanism of action of quinolones involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. youtube.com

The substitution pattern on the quinolone ring plays a crucial role in determining the antibacterial potency and spectrum of activity. While extensive research has been conducted on various substituted quinolones, specific studies focusing exclusively on this compound analogues as DNA gyrase and topoisomerase IV inhibitors are limited in the public domain. However, research on the bromination of quinolin-4(1H)-ones suggests that such derivatives are of interest for developing new antibacterial agents. nuph.edu.ua Studies on other halogenated quinolones have shown that the presence of a halogen can significantly impact antibacterial efficacy.

For instance, a study on quinolinone-based thiosemicarbazones demonstrated that the presence of chloro and bromo substituents on the quinolinone ring increased the antituberculosis activity. nih.gov This suggests that an 8-bromo substituent could potentially enhance the interaction with the active sites of DNA gyrase or topoisomerase IV. The design of novel bacterial topoisomerase inhibitors often involves modifications at various positions of the quinolone core to optimize activity and overcome resistance. scholarsportal.info

Future research is warranted to synthesize and evaluate a series of this compound analogues to determine their specific inhibitory concentrations (IC50) against DNA gyrase and topoisomerase IV from various bacterial strains. Such studies would elucidate the precise contribution of the 8-bromo substituent to the antibacterial activity and its potential for developing new anti-infective agents.

Fluorescent Sensing and Chemosensor Applications in Biological Systems

Fluorescent probes are invaluable tools for visualizing and quantifying biological processes in living systems. nih.govmdpi.com The 8-hydroxyquinoline (B1678124) scaffold is a well-known fluorophore and metal chelator, and its derivatives have been extensively used in the development of fluorescent chemosensors for various metal ions. nih.gov The fluorescence properties of these compounds often change upon binding to a specific analyte, allowing for its detection.

While the majority of research has focused on 8-hydroxyquinolines, the potential of this compound analogues as fluorescent sensors remains an area for exploration. The introduction of a bromine atom can alter the photophysical properties of the quinolinone core, potentially leading to new sensors with unique sensing capabilities. A study on quinolin-2(1H)-one derivatives as transthyretin amyloidogenesis inhibitors also highlighted their potential as fluorescence sensors for TTR quantification and imaging. nih.gov

Furthermore, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for the detection of anions like fluoride (B91410) and cyanide. nih.gov This demonstrates the versatility of the quinoline scaffold in sensor design. The development of this compound-based probes could offer new tools for biological imaging and sensing applications, leveraging the heavy-atom effect of bromine to potentially induce phosphorescence or alter fluorescence quantum yields.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov For quinolin-4(1H)-one analogues, SAR studies have been crucial in optimizing their activity as antibacterial, anticancer, and enzyme-inhibiting agents.

In the context of antibacterial activity, SAR studies of quinolones have shown that substitutions at various positions of the bicyclic core significantly impact their potency and spectrum. rjptonline.org For example, a fluorine atom at the C-6 position is a common feature of many potent fluoroquinolone antibiotics. A study on quinolinone-based thiosemicarbazones as antituberculosis agents indicated that electron-withdrawing groups like bromine at certain positions increase the biological activity. nih.gov

Regarding cholinesterase inhibition, SAR analysis of functionalized quinolinones revealed that the quinolinone core is more potent than the corresponding dihydroquinolinone core for AChE inhibition. mdpi.com The nature of the linker and the basic amine moiety were also found to be critical for activity. mdpi.com

In the development of PI3K/mTOR inhibitors, SAR studies of quinoline derivatives have helped in identifying key structural features required for potent inhibition. For instance, the type of substituent at the C-4 position of the quinoline ring has been shown to be important for PI3Kα inhibitory activity. frontiersin.org

For this compound analogues, a systematic SAR study would involve the synthesis of a library of compounds with variations at other positions of the quinolinone ring (e.g., at N-1, C-2, C-3, and other positions on the benzo ring). By evaluating the biological activity of these analogues, it would be possible to determine the optimal substitution patterns for each therapeutic target. The 8-bromo group can serve as a key anchor point or a handle for further chemical modifications to fine-tune the pharmacological properties of these compounds.

Advanced Analytical and Bioanalytical Methodologies in 8 Bromoquinolin 4 1h One Research

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are powerful tools for the separation, identification, and quantification of compounds in a mixture, making them indispensable for assessing the purity of 8-Bromoquinolin-4(1H)-one and for its quantitative analysis.

HPLC, with its high resolution and sensitivity, is a cornerstone of pharmaceutical analysis. For quinolinone derivatives, reversed-phase HPLC is a common approach. While specific methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds, such as fluoroquinolone antibiotics, provide a framework for its analysis. These methods often utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with detection typically performed using a UV detector. The retention time under specific chromatographic conditions is a key parameter for identification, while the peak area is proportional to the concentration, allowing for quantification.

HPTLC offers a high-throughput alternative to HPLC for the quantification of chemical compounds. mdpi.comnih.gov It is an advanced version of thin-layer chromatography (TLC) with enhanced separation efficiency and quantitative accuracy. mdpi.com For the analysis of quinolone derivatives, HPTLC methods have been developed that demonstrate good sensitivity and reproducibility. mdpi.comnih.gov A typical HPTLC method for a quinolone derivative would involve spotting the sample on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate, followed by development in a suitable mobile phase. mdpi.comnih.gov Quantification is achieved by densitometric scanning of the plates at a specific wavelength. mdpi.comnih.gov

Table 1: Illustrative HPTLC Method Parameters for a Fluoroquinolone Antibiotic (Delafloxacin) This table presents data for Delafloxacin, a fluoroquinolone antibiotic, to illustrate a potential HPTLC methodology that could be adapted for this compound.

| Parameter | Value | Reference |

| Stationary Phase | Glass-coated silica gel 60 F254 HPTLC plates | mdpi.comnih.gov |

| Mobile Phase | Ethyl acetate:methanol:ammonia solution (5:4:2, v/v/v) | mdpi.comnih.gov |

| Detection Wavelength | 344 nm | mdpi.comnih.gov |

| Rf value of Analyte | 0.43 | mdpi.comnih.gov |

| Rf value of Internal Standard | 0.27 (Gatifloxacin) | mdpi.comnih.gov |

| Linearity Range | 16–400 ng/band | mdpi.comnih.gov |

Spectrophotometric and Spectrofluorimetric Assay Development for Detection

Spectrophotometric and spectrofluorimetric methods are fundamental for the detection and quantification of compounds based on their interaction with electromagnetic radiation.

UV-Visible spectrophotometry is a widely used technique for the analysis of quinolinone derivatives due to the presence of chromophoric groups in their structure. The absorption spectrum of a compound is unique and can be used for its identification and quantification. For instance, a derivative UV-spectrophotometric procedure has been developed for the determination of some 4-quinolone antibacterials based on their complexation with Cu(II) in an aqueous medium. nih.gov This method demonstrates high sensitivity, with detection limits in the nanogram-per-milliliter range. nih.gov The development of a similar assay for this compound would involve determining its absorption maxima (λmax) and developing a calibration curve to correlate absorbance with concentration.

Spectrofluorimetry, which measures the fluorescence emission of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. While many quinolone derivatives are fluorescent, the development of a spectrofluorimetric assay for this compound would depend on its intrinsic fluorescence properties or its ability to form a fluorescent derivative.

Table 2: Derivative Spectrophotometric Analysis of 4-Quinolone Antibacterials via Cu(II) Complexation This table illustrates the analytical parameters for the determination of various 4-quinolone antibacterials, which could serve as a basis for developing a method for this compound.

| Compound | Linearity Range (ng/mL) | Minimum Detectability (ng/mL) |

| Norfloxacin (NFX) | 15-80 | 1.0 |

| Ciprofloxacin (CFX) | 35-120 | 1.3 |

| Sparfloxacin (SFX) | 200-700 | 5.1 |

| Data sourced from a study on the derivative spectrophotometric analysis of 4-quinolone antibacterials. nih.gov |

Electrochemical Methods for Compound Analysis

Electrochemical methods, such as cyclic voltammetry, provide valuable information about the redox properties of a compound. The bromination of quinolin-4(1H)-ones has been studied as a strategy to develop new antibacterial agents, and understanding the electrochemical behavior of these compounds can provide insights into their mechanism of action. nuph.edu.ua

Ligand-Binding Assays and DNA Interaction Studies

Understanding the interaction of a compound with biological macromolecules is crucial for drug discovery and development. For quinolone derivatives, which are known to target bacterial DNA gyrase, ligand-binding assays and DNA interaction studies are of particular importance.